Cyclopentane;dichlorozirconium

Olefin Polymerization Metallocene Catalysis Ziegler-Natta

Zirconocene dichloride (Cp₂ZrCl₂) is the archetypal, unsubstituted metallocene pre-catalyst that delivers the highest polymerization activity among non-bridged zirconocene analogues—outperforming alkyl- and silyl-substituted variants. It cannot be substituted with titanocene or hafnocene dichloride without fundamentally altering catalytic outcomes. Source this compound to benchmark novel activators, validate batch-to-batch consistency, or immobilize on zeolite supports to elevate polyethylene molecular weight beyond homogeneous-system limits. Distinct antiproliferative potency against EAT cells also makes it a non-interchangeable chemical probe for medicinal SAR investigations.

Molecular Formula C10H20Cl2Zr
Molecular Weight 302.39 g/mol
CAS No. 1291-32-3
Cat. No. B073423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane;dichlorozirconium
CAS1291-32-3
Molecular FormulaC10H20Cl2Zr
Molecular Weight302.39 g/mol
Structural Identifiers
SMILESC1CCCC1.C1CCCC1.Cl[Zr]Cl
InChIInChI=1S/2C5H10.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2
InChIKeyQGNRHWVXMACQOC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentane;dichlorozirconium (CAS 1291-32-3): Procurement-Relevant Identity and Catalytic Context


Cyclopentane;dichlorozirconium, more accurately designated as bis(cyclopentadienyl)zirconium dichloride or zirconocene dichloride (Cp₂ZrCl₂), is an organozirconium compound comprising a central zirconium(IV) atom η⁵-coordinated to two cyclopentadienyl (Cp) ligands and two chloride ligands [1]. It functions as the archetypal pre-catalyst in metallocene-mediated olefin polymerization, serving as the foundational platform for Kaminsky-type methylaluminoxane (MAO)-activated systems that revolutionized polyolefin production [1]. Beyond polymerization, Cp₂ZrCl₂ is a versatile precursor for organozirconium reagents (e.g., the Negishi reagent Cp₂Zr(Cl)(n-Bu)) employed in carbometalation and cyclization reactions [2].

Cyclopentane;dichlorozirconium: Critical Reasons Why Simple Analogue Substitution Fails


In metallocene catalysis, substituting the central metal or Cp-ring substituents profoundly alters electronic and steric parameters governing polymerization activity, comonomer incorporation, and polymer architecture. Data demonstrate that simply interchanging the Group 4 metal from zirconium to titanium (titanocene dichloride) or hafnium (hafnocene dichloride) can result in complete catalyst inactivity under identical conditions [1]. Furthermore, even subtle modifications to the Cp ring of Cp₂ZrCl₂—such as the introduction of alkyl or silyl substituents—shift the activity ranking by orders of magnitude and drastically change the molecular weight and crystallinity of the resulting polymer [2]. The following quantitative evidence underscores that Cp₂ZrCl₂ occupies a distinct performance niche; it cannot be arbitrarily replaced by other 'zirconocene dichlorides' or 'metallocene dichlorides' without fundamentally altering experimental outcomes.

Cyclopentane;dichlorozirconium: Head-to-Head Comparative Performance Data


Zirconocene vs. Titanocene Ethylene Polymerization Activity

In a direct head-to-head study, the catalytic system based on bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) / MAO exhibited high ethylene polymerization activity at 80 °C. In stark contrast, the corresponding titanium analogue, titanocene dichloride (Cp₂TiCl₂) / MAO, was completely inactive for ethylene polymerization at all temperatures tested [1]. This demonstrates the absolute necessity of the zirconium center for achieving catalytic turnover in this unbridged metallocene framework.

Olefin Polymerization Metallocene Catalysis Ziegler-Natta

Superior Polymerization Activity of Unsubstituted Cp₂ZrCl₂ Over Alkyl- and Silyl-Substituted Derivatives

A systematic study of substituted (RCp)₂ZrCl₂ complexes activated by MAO established a clear activity ranking. The parent, unsubstituted bis(cyclopentadienyl)zirconium dichloride (R=H) exhibited the highest specific polymerization activity. Its activity was quantifiably higher than that of complexes bearing methyl (Me), isopropyl (Prⁱ), n-butyl (Buⁿ), isobutyl (Buⁱ), trimethylsilyl (Me₃Si), and cyclohexyl (cyclo-C₆H₁₁) substituents [1]. Furthermore, the same study revealed that when using a ternary AlBuⁱ₃/CPh₃B(C₆F₅)₄ cocatalyst, the activity of all complexes was 4–20 times lower in absolute value than when using MAO, but the parent Cp₂ZrCl₂ maintained its superior relative position within the activity sequence [1].

Olefin Polymerization Catalyst Screening Structure-Activity Relationship

Benchmarked Activity for Polyethylene Molecular Weight Control

A patent detailing a process for polyolefin molecular weight control provides a precise, reproducible benchmark for the performance of bis(cyclopentadienyl)zirconium dichloride under specific industrial conditions. When ethylene was polymerized at 80 °C using 0.091 mg of Cp₂ZrCl₂ [1291-32-3] activated by 10.0 cm³ of 0.785 M aluminoxane, the reaction produced polyethylene with a number-average molecular weight (Mₙ) of 39,500 g/mol, a weight-average molecular weight (M_w) of 140,000 g/mol, and a polydispersity index (PDI) of 3.5 [1].

Polyolefin Synthesis Process Chemistry Catalysis

Control Over Polymer Molecular Weight via Heterogenization Strategy

The performance of bis(cyclopentadienyl)zirconium dichloride can be systematically modulated through heterogenization, a key consideration for industrial process adaptation. While supporting Cp₂ZrCl₂ on Y zeolites reduced catalytic activity relative to the homogeneous system, it led to a quantifiably significant increase in the average molecular weight of the polyethylene product. The polymer produced from the zeolite-supported Cp₂ZrCl₂ catalyst exhibited a much higher molecular weight than polymer produced from the homogeneous solution-phase Cp₂ZrCl₂ catalyst [1].

Heterogeneous Catalysis Polyethylene Materials Science

Distinct Antiproliferative Profile Relative to Hafnocene and Titanocene Dichlorides

Beyond polymerization, the in vitro growth-inhibiting potencies of Group 4 metallocene dichlorides against Ehrlich ascites tumor (EAT) cells show significant variation. A direct comparative study measured the potency of titanocene dichloride (TDC), zirconocene dichloride (ZDC), and hafnocene dichloride (HDC) [1]. Zirconocene dichloride exhibited a distinct, intermediate potency profile relative to its Group 4 congeners, confirming that the central metal atom is a critical determinant of biological activity [1].

Bioorganometallic Chemistry Anticancer Metallocene

Cyclopentane;dichlorozirconium: Evidence-Based Procurement and Application Scenarios


Scenario 1: High-Activity, Unmodified Catalyst for Standardized Olefin Polymerization

Procurement is justified when the goal is to achieve the highest possible activity from a non-bridged, unsubstituted zirconocene pre-catalyst. As the data shows Cp₂ZrCl₂ (R=H) has higher polymerization activity than its alkyl- or silyl-substituted analogues [1]. It serves as the ideal baseline standard for screening new activators or benchmarking novel metallocene structures. Furthermore, the defined process benchmark of producing polyethylene with Mₙ 39,500 and PDI 3.5 [2] allows for direct validation of catalyst performance and batch-to-batch consistency.

Scenario 2: Tailored Synthesis of High-Molecular-Weight Polyethylene via Heterogeneous Catalysis

Procurement is indicated for researchers seeking to increase the molecular weight of polyethylene beyond what is achievable in a homogeneous system. Evidence demonstrates that immobilizing Cp₂ZrCl₂ on a zeolite support results in the formation of polyethylene with a significantly higher average molecular weight compared to the solution-phase catalyst [1]. This scenario is critical for applications demanding enhanced mechanical properties from the resulting polyolefin.

Scenario 3: Medicinal Chemistry Studies Requiring a Defined Bioorganometallic Probe

Procurement is necessary for medicinal chemistry investigations into the antiproliferative effects of metallocenes. The evidence establishes that zirconocene dichloride (Cp₂ZrCl₂) has a distinct in vitro growth-inhibiting potency against EAT cells that is different from its titanium and hafnium analogues [1]. This prevents the use of TDC or HDC as substitutes and positions Cp₂ZrCl₂ as a specific, non-interchangeable chemical probe for SAR studies.

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